molecular formula C12H8O2 B3043013 2-(Furan-2-yl)benzofuran CAS No. 70340-07-7

2-(Furan-2-yl)benzofuran

Cat. No.: B3043013
CAS No.: 70340-07-7
M. Wt: 184.19 g/mol
InChI Key: DBFDTVVHFWCGJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)benzofuran typically involves the cyclization of appropriate precursors. One common method is the acid-catalyzed cyclization of salicylaldehyde derivatives with furan derivatives . Another approach involves the use of palladium-catalyzed C-H bond functionalization of phenols with bromoalkynes . These methods often require specific reaction conditions, such as the presence of a catalyst, controlled temperature, and specific solvents.

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often involves large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-yl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium hexacyanoferrate(III) in alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine, nitric acid, and acyl chlorides in the presence of appropriate catalysts.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or acylated derivatives.

Comparison with Similar Compounds

  • Psoralen
  • 8-Methoxypsoralen
  • Angelicin
  • Amiodarone
  • Bergapten
  • Nodekenetin
  • Xanthotoxin
  • Usnic Acid

Comparison: 2-(Furan-2-yl)benzofuran is unique due to its dual furan and benzofuran rings, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(furan-2-yl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c1-2-5-10-9(4-1)8-12(14-10)11-6-3-7-13-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFDTVVHFWCGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Furan-2-yl)benzofuran
Reactant of Route 2
2-(Furan-2-yl)benzofuran
Reactant of Route 3
2-(Furan-2-yl)benzofuran
Reactant of Route 4
2-(Furan-2-yl)benzofuran
Reactant of Route 5
2-(Furan-2-yl)benzofuran
Reactant of Route 6
2-(Furan-2-yl)benzofuran

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